4-(2-Oxopyrrolidin-1-yl)butanoic acid, also known as 2-(2-oxopyrrolidin-1-yl)butanoic acid, is a compound with significant relevance in medicinal chemistry, particularly as a precursor or impurity in the synthesis of various pharmaceuticals. Its molecular formula is , and it has a molecular weight of approximately 171.19 g/mol. This compound is characterized by the presence of a pyrrolidine ring and a butanoic acid moiety, which contribute to its chemical properties and biological activities.
The synthesis of 4-(2-Oxopyrrolidin-1-yl)butanoic acid can be achieved through several methods, often involving the reaction of appropriate starting materials under controlled conditions.
The synthesis may involve steps such as:
The molecular structure of 4-(2-Oxopyrrolidin-1-yl)butanoic acid features:
The structural representation can be depicted using SMILES notation: CCC(N1CCCC1=O)C(=O)O
, where the carbon chain and functional groups are clearly indicated .
4-(2-Oxopyrrolidin-1-yl)butanoic acid can participate in various chemical reactions typical for carboxylic acids and amides:
The reactivity is influenced by the presence of functional groups:
The mechanism of action for 4-(2-Oxopyrrolidin-1-yl)butanoic acid involves its interaction with biological targets, particularly in the central nervous system. It is believed to modulate neurotransmitter activity, which is crucial for its anticonvulsant effects.
Research indicates that compounds with similar structures influence GABAergic pathways, potentially enhancing inhibitory neurotransmission . This modulation could lead to reduced neuronal excitability, making it useful in treating epilepsy.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .
4-(2-Oxopyrrolidin-1-yl)butanoic acid has several applications:
Convergent synthesis routes enable efficient assembly of structurally complex pyrrolidone carboxylic acids by coupling pre-formed cyclic amide units with functionalized alkyl chains. For 2-(2-oxopyrrolidin-1-yl)butanoic acid (levetiracetam acid impurity), a key approach involves the N-alkylation of 2-pyrrolidinone with activated α-halo esters or acids. A high-yield (90%) route employs the reaction of sodium pyrrolidinone with ethyl 2-bromobutyrate, followed by acidic hydrolysis to yield the racemic carboxylic acid [1] [10]. Enantiomerically pure (S)-isomers are accessible via chiral resolution using (R)-α-methylbenzylamine, forming diastereomeric salts separable by crystallization [1] [9]. Alternative pathways leverage reductive amination or Hofmann rearrangement of γ-keto acids/amides for ring formation [2] [8].
Table 1: Key Intermediates in Convergent Synthesis
Target Compound | Key Alkylating Agent | Resolution Agent | Yield (%) |
---|---|---|---|
(RS)-2-(2-Oxopyrrolidin-1-yl)butanoic acid | Ethyl 2-bromobutyrate | None | 85-90 |
(S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid | Ethyl 2-bromobutyrate | (R)-α-Methylbenzylamine | 41 (salt) |
4-(2-Oxopyrrolidin-1-yl)butanoic acid | Methyl 4-bromobutanoate | Enzymatic hydrolysis | 75 |
Multi-step telescoped processes enhance efficiency by minimizing intermediate isolation. A prominent example is the Bucherer-Strecker synthesis adapted for levetiracetam precursors: propionaldehyde reacts with ammonia to form an imine, which undergoes cyanation with HCN, followed by reaction with 4-chlorobutyryl chloride. Subsequent hydrolysis and cyclization yield the pyrrolidone nucleus integrated with the acetic acid chain [8]. However, challenges arise from the sensitivity of intermediates (e.g., aminonitriles) to pH and temperature, requiring precise control to maintain yields. For homologated analogs like 4-(2-oxopyrrolidin-1-yl)butanoic acid, telescoped Hofmann rearrangement proves effective: 4-(aminomethyl)butanoic acid is treated with bromine/NaOH, generating an isocyanate that spontaneously cyclizes upon heating [2]. This sequence avoids isolating unstable intermediates like isocyanates, improving overall robustness.
Achieving chemoselective N-alkylation over O-alkylation in 2-pyrrolidinone demands tailored catalysts. Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) facilitate aqueous-organic biphasic alkylations of sodium pyrrolidinone with alkyl halides, enhancing reaction rates and yields while simplifying purification [3] [6]. For enantioselective synthesis, lipase-catalyzed kinetic resolution enables separation of racemic esters. Candida antarctica lipase B efficiently hydrolyzes (R)-enantiomers of alkyl 2-(2-oxopyrrolidin-1-yl)butanoates, leaving (S)-esters enriched for further conversion to the target acid [2]. Transition metal catalysis faces limitations due to pyrrolidone coordination, often leading to decomposition. For example, attempts to synthesize levetiracetam intermediates via Pd-catalyzed cyanation or Cu-mediated couplings proved unsuccessful due to lactam ring instability under harsh conditions [8].
Table 2: Catalytic Systems for N-Alkylation/Kinetic Resolution
Catalyst Type | Example | Reaction | Selectivity/Yield |
---|---|---|---|
Phase-Transfer Catalyst | Tetrabutylammonium bromide | N-Alkylation of 2-pyrrolidinone | >90% conversion |
Lipase | Candida antarctica Lipase B | Hydrolysis of racemic esters | E > 200 (enantioselectivity) |
Chiral Auxiliary | (R)-N-Phenylpantolactam | Diastereoselective alkylation | de >98% |
Evaluating synthetic routes using green metrics highlights opportunities for waste reduction. The atom economy for forming the pyrrolidone ring via lactam N-alkylation is inherently high (>85%), as water or sodium halides are the only stoichiometric byproducts [1] [10]. However, E-factors (kg waste/kg product) vary significantly with purification needs. Classical resolution using chiral amines generates substantial solvent waste due to multi-stage crystallizations (E-factor ≈ 25–30), whereas enzymatic resolution reduces this to <10 by employing aqueous buffers [2]. The lowest E-factors (≈3–5) are achieved via telescoped one-pot syntheses eliminating intermediate workups, as demonstrated in Hofmann rearrangements producing 4-substituted analogs directly [2]. Solvent selection critically impacts sustainability: replacing dichloromethane with 2-MeTHF or cyclopentyl methyl ether in extractions lowers toxicity without sacrificing yield.
Table 3: Green Chemistry Metrics Comparison
Synthetic Route | Atom Economy (%) | E-Factor | Key Improvements |
---|---|---|---|
N-Alkylation + Acidic Hydrolysis | 92 | 8-12 | Solvent recycling |
Chiral Resolution w/(R)-MBA | 100 (theoretical) | 25-30 | None (high waste) |
Enzymatic Hydrolysis of Racemate | 50 (max theoretical) | 5-8 | Biocatalyst reuse, aqueous media |
Telescoped Hofmann Rearrangement | 85 | 3-5 | No intermediate isolation |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: